5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile is an organic compound with the molecular formula C21H29N and a molecular weight of 295.468 g/mol . This compound is characterized by its unique structure, which includes a nitrile group and multiple methyl substitutions on a dodecadiene backbone.
Preparation Methods
The synthesis of 5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile can be compared with other similar compounds, such as:
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
5,9-Dimethyl-12-(2-methylphenyl)dodeca-5,9-dienenitrile: Another isomer with the methyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
917612-26-1 |
---|---|
Molecular Formula |
C21H29N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
5,9-dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile |
InChI |
InChI=1S/C21H29N/c1-18(9-4-5-16-22)10-6-11-19(2)12-7-14-21-15-8-13-20(3)17-21/h8,10,12-13,15,17H,4-7,9,11,14H2,1-3H3 |
InChI Key |
IQOVGWIPRCOFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=C(C)CCC=C(C)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.